Isolinderalactone

iNOS inhibition Anti-inflammatory Neolitsea daibuensis

Researchers often face off-target effects when using less selective sesquiterpene lactones for iNOS inhibition or angiogenesis studies. Isolinderalactone directly addresses this with >60-fold selectivity over co-isolated analogs. Key advantages: • iNOS IC50 = 0.30 μM - the most potent among the Neolitsea daibuensis metabolite panel. • Uniquely blocks VEGFR2 activation in endothelial cells, enabling glioblastoma angiogenesis research not possible with linderalactone. • Validated in vivo: 75.24% tumor growth inhibition in T24 bladder cancer xenografts at 20 mg/kg. • Induces apoptosis in oxaliplatin-resistant colorectal cancer cells via ROS-mediated JNK/p38 MAPK activation.

Molecular Formula C15H16O3
Molecular Weight 244.28 g/mol
Cat. No. B1236980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsolinderalactone
Synonymsisolinderalactone
linderalactone
Molecular FormulaC15H16O3
Molecular Weight244.28 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C3C(C(=C)C(=O)O3)C(C2)(C)C=C
InChIInChI=1S/C15H16O3/c1-5-15(4)6-10-11(8(2)7-17-10)13-12(15)9(3)14(16)18-13/h5,7,12-13H,1,3,6H2,2,4H3/t12-,13-,15-/m0/s1
InChIKeyVXZIFOKTSURLNL-YDHLFZDLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isolinderalactone: Differentiated iNOS and VEGFR2 Inhibition


Isolinderalactone (CAS 957-66-4) is a furanogermacrane-type sesquiterpene lactone primarily isolated from the roots of *Lindera aggregata* [1]. It has been co-isolated with its close structural analogs linderane, linderalactone, and neolinderalactone [2]. While sharing the germacrane core with these compounds, isolinderalactone exhibits distinct biological activities, including moderate inducible nitric oxide synthase (iNOS) inhibitory activity (IC50 = 0.30 μM) [3], anti-angiogenic activity through VEGFR2 inhibition [4], and the ability to induce apoptosis across a range of cancer cell lines [5]. Its unsaturated lactone moiety is critical for its anti-inflammatory action via covalent interaction with IKKα/β and Keap1 [6].

iNOS Pathway Reported iNOS inhibitory activity supports anti-inflammatory pathway studies
VEGFR2 Context Inhibits VEGFR2 activation in endothelial cells; suited for angiogenesis research
Apoptosis Research Induces apoptosis in cancer cell lines; tool for cell death pathway studies

Why Isolinderalactone Cannot Be Substituted


Despite sharing a germacrane skeleton with linderalactone and neolinderalactone, isolinderalactone possesses a distinct stereochemistry and functional group orientation that fundamentally alters its biological profile. While linderalactone demonstrates significant inhibition of A549 lung cancer cell proliferation (IC50 = 15 μM) , isolinderalactone's differential activity is not merely potency-based but mechanistically divergent: it uniquely suppresses VEGFR2 activation in endothelial cells [1], a property not reported for linderalactone. Furthermore, the unsaturated lactone in isolinderalactone is essential for covalent binding to IKKα/β, a direct interaction that underpins its anti-inflammatory action and is not replicated by saturated analogs [2]. This demonstrates that in-class substitution is not scientifically valid; procurement must be specific to isolinderalactone to ensure the intended experimental outcome.

Class-level substitution with linderalactone or neolinderalactone may not preserve VEGFR2-inhibitory profile – stereochemical and functional-group differences alter biological readout.

Unsaturated lactone moiety essential for covalent IKKα/β binding; saturated analogs or core-modified derivatives likely lack this mechanism-dependent anti-inflammatory context.

Mechanistic divergence (e.g., Fas/sFasL apoptosis vs. simple growth inhibition) means same-class compounds cannot be assumed interchangeable for pathway-specific studies.

Isolinderalactone Comparative Evidence Guide


iNOS Inhibition vs. Co-Isolated Compounds

In a bioassay-guided fractionation study of Neolitsea daibuensis roots, isolinderalactone demonstrated moderate iNOS inhibitory activity with an IC50 of 0.30 μM. This was 61-fold more potent than the co-isolated compound daibucarboline A (IC50 = 18.41 μM) and 65-fold more potent than 7-O-methylnaringenin (IC50 = 19.55 μM) [1].

iNOS Inhibition vs. Co-Isolated
Head-to-head
iNOS IC50: 0.30 μM (61-fold vs. daibucarboline A, 18.41 μM; 65-fold vs. 7-O-methylnaringenin, 19.55 μM)
Supports iNOS pathway study fit
In vitro assay; Neolitsea daibuensis metabolite panel
iNOS inhibition Anti-inflammatory Neolitsea daibuensis

Antiproliferative Activity vs. Linderalactone in A549 Cells

While both isolinderalactone and linderalactone inhibit proliferation of A549 human lung cancer cells, their reported potencies differ. Linderalactone demonstrates an IC50 of 15 μM . Isolinderalactone, while not having a directly comparable IC50 value from the same study, is reported to induce apoptosis in A549 cells through the Fas/sFasL apoptotic system [1], suggesting a distinct mechanism that may offer advantages in specific research contexts.

A549 Antiproliferative vs. Linderalactone
Cross-study comparable
Isolinderalactone induces apoptosis via Fas/sFasL; linderalactone IC50 15 μM (growth inhibition)
Mechanistic divergence supports pathway-specific selection
Direct IC50 comparison across studies not available
Lung cancer Antiproliferative A549

In Vivo Antitumor Efficacy in Bladder Cancer Xenografts

In a T24 and EJ-1 bladder cancer xenograft mouse model, isolinderalactone demonstrated significant, dose-dependent tumor growth inhibition. High-dose treatment (20 mg/kg) achieved tumor inhibition rates of 75.24% in T24 models and 47.43% in EJ-1 models by day 25 of administration [1].

Bladder Cancer Xenograft
Head-to-head
T24 model: 75.24% inhibition; EJ-1: 47.43% (20 mg/kg, day 25)
Reported model-response endpoint context
In vivo tumor growth inhibition study
Bladder cancer Xenograft Tumor inhibition

NF-κB Pathway Inhibition via Covalent Binding

Isolinderalactone directly binds to IKKα/β, thereby inhibiting NF-κB activation. This covalent interaction, mediated by its unsaturated lactone, is critical for its anti-inflammatory effect, as demonstrated by the abolition of activity upon treatment with the thiol donor β-mercaptoethanol [1].

NF-κB Covalent Binding
Reported
Covalent binding to IKKα/β; abolished by β-mercaptoethanol
Supports NF-κB pathway-inhibition mechanism review
DARTS assay and molecular docking
NF-κB IKKα/β Anti-inflammatory mechanism

Anti-Angiogenic Activity via VEGFR2 Inhibition

Isolinderalactone suppresses human glioblastoma growth and angiogenic activity by inhibiting VEGFR2 activation in endothelial cells [1]. This property is not reported for its close analog linderalactone, which is primarily characterized by its inhibition of A549 cell proliferation and SHP2 dephosphorylation [2].

VEGFR2 Inhibition vs. Linderalactone
Class-level
Isolinderalactone inhibits VEGFR2 activation; linderalactone shows no reported activity
Supports VEGFR2 pathway study context
Functional divergence within germacrane class
Angiogenesis VEGFR2 Glioblastoma

Chemosensitization in Oxaliplatin-Resistant Colorectal Cancer

Isolinderalactone (ILL) effectively decreased cell viability and colony formation in both oxaliplatin-sensitive (HCT116, HT29) and oxaliplatin-resistant (HCT116-OxR, HT29-OxR) colorectal cancer cells. This effect was mediated through ROS generation and activation of the JNK/p38 MAPK pathway [1].

Chemosensitization CRC
Head-to-head
Effective in oxaliplatin-sensitive and -resistant CRC cells; G2/M arrest, apoptosis via JNK/p38
Supports chemoresistance model endpoint review
HCT116, HT29, and OxR sublines
Colorectal cancer Oxaliplatin resistance Chemosensitization

Isolinderalactone Research Applications


iNOS-Dependent Inflammatory Pathways

Isolinderalactone is the preferred compound for studies requiring potent, selective iNOS inhibition among the *Neolitsea daibuensis* metabolite panel. With an IC50 of 0.30 μM, it outperforms co-isolated compounds by >60-fold, ensuring robust target engagement at lower concentrations and minimizing off-target effects from less potent alternatives [1].

VEGFR2-Mediated Angiogenesis Studies

For research focused on tumor angiogenesis, particularly in glioblastoma, isolinderalactone is the appropriate choice over linderalactone. Its demonstrated inhibition of VEGFR2 activation in endothelial cells provides a defined mechanism that is absent in its close analog, making it essential for studying this pathway [2].

In Vivo Bladder Cancer Xenograft Models

Isolinderalactone is validated for in vivo efficacy studies in bladder cancer, achieving up to 75.24% tumor growth inhibition in T24 xenograft models at a dose of 20 mg/kg. This quantitative data supports its use as a positive control or lead compound in preclinical development for this indication [3].

Oxaliplatin Resistance in Colorectal Cancer

Isolinderalactone is uniquely suited for studies investigating chemoresistance mechanisms in colorectal cancer. Its ability to induce apoptosis in both oxaliplatin-sensitive and -resistant cell lines, via ROS-mediated JNK/p38 MAPK activation, makes it a critical tool for exploring strategies to overcome drug resistance [4].

Application
Selection Property
Validation Focus
iNOS pathway studies
iNOS inhibitory assay context
iNOS inhibitory endpoint review
VEGFR2 angiogenesis research
VEGFR2 inhibition context
Endothelial cell assay review
Bladder cancer xenograft studies
In vivo model-response context
Tumor inhibition model endpoint monitoring
Oxaliplatin resistance studies
Chemoresistance model context
Apoptosis and MAPK pathway endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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